Lithium silicate

Catalog No.
S1505181
CAS No.
12627-14-4
M.F
Li2SiO3
Li2O3Si
M. Wt
90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium silicate

CAS Number

12627-14-4

Product Name

Lithium silicate

IUPAC Name

dilithium;dioxido(oxo)silane

Molecular Formula

Li2SiO3
Li2O3Si

Molecular Weight

90 g/mol

InChI

InChI=1S/2Li.O3Si/c;;1-4(2)3/q2*+1;-2

InChI Key

PAZHGORSDKKUPI-UHFFFAOYSA-N

SMILES

[Li+].[Li+].[O-][Si](=O)[O-]

Canonical SMILES

[Li+].[Li+].[O-][Si](=O)[O-]

Lithium silicate is an inorganic compound that serves as a crucial agent in various industrial applications, particularly in concrete treatment and ceramics. It comprises lithium oxide (Li₂O) and silicon dioxide (SiO₂), forming a silicate that enhances the properties of materials it interacts with. Lithium silicate is primarily known for its role as a densifier and hardener for concrete, where it reacts with calcium hydroxide, a byproduct of cement hydration, to produce calcium silicate hydrates. This reaction not only improves the density and durability of concrete but also enhances its resistance to water and stains .

  • Mild skin and eye irritation: Direct contact can cause irritation. Proper personal protective equipment (PPE) like gloves and safety glasses are recommended during handling.
  • Dust inhalation: Inhalation of dust particles may irritate the respiratory system. Use of dust masks is advised in dusty environments.

Energy Storage:

  • Lithium-ion batteries: Researchers are exploring lithium silicate as an alternative anode material for lithium-ion batteries due to its potential for higher energy density and improved safety compared to traditional graphite anodes. Studies suggest that lithium silicate can store more lithium ions, leading to a greater capacity for storing energy. Additionally, it exhibits better thermal stability, reducing the risk of overheating and potential fire hazards [].
  • Solid-state electrolytes: Lithium silicate is being investigated as a component of solid-state electrolytes for next-generation batteries. These electrolytes offer several advantages over traditional liquid electrolytes, including enhanced safety and improved performance. Lithium silicate can help to stabilize the electrolyte and facilitate the movement of lithium ions within the battery [].

Biomaterials:

  • Bone regeneration: Due to its biocompatibility and ability to stimulate bone cell growth, lithium silicate is being explored for use in bone regeneration scaffolds. These scaffolds can provide a supportive structure for new bone growth and promote healing in damaged areas [].
  • Drug delivery: Researchers are investigating the use of lithium silicate nanoparticles as drug delivery vehicles. These nanoparticles can be designed to encapsulate drugs and release them in a controlled manner, potentially improving the effectiveness and targeting of various treatments [].

Construction Materials:

  • Concrete densification: Lithium silicate solutions are used as concrete densifiers to improve the strength and durability of concrete. They react with the calcium hydroxide in concrete to form a gel that fills in pores and reduces permeability to water and other substances [].

The primary chemical reaction involving lithium silicate occurs when it is applied to concrete surfaces:

  • Reaction with Calcium Hydroxide:
    Ca OH 2+Li2SiO3CaSiO3+2LiOH\text{Ca OH }_2+\text{Li}_2\text{SiO}_3\rightarrow \text{CaSiO}_3+2\text{LiOH}
    This reaction leads to the formation of calcium silicate, which fills the pores in concrete, thereby increasing its density and reducing permeability .
  • Polycondensation Reactions:
    Lithium silicates can undergo polycondensation reactions, where silicate species form larger networks. The extent of these reactions is influenced by the molar ratio of silicon dioxide to lithium oxide, affecting the gelation time and structural properties of the resulting material .

Lithium silicates can be synthesized using several methods:

  • Solid-State Reaction: This involves mixing lithium oxide and silicon dioxide powders at high temperatures to form lithium silicates.
  • Precipitation Method: In this method, aqueous solutions containing lithium and silicate ions are mixed, leading to the precipitation of lithium silicate.
  • Sol-Gel Method: This technique involves transitioning from a liquid sol to a solid gel phase, allowing for precise control over the material's microstructure .

Studies have shown that lithium ions can influence chemical interactions in cementitious systems. The presence of lithium can modify the alkali-silica reaction, potentially enhancing the durability of concrete by mitigating harmful expansion caused by reactive silica aggregates . Additionally, research into solvent extraction processes indicates that lithium ions can affect the recovery efficiency of other metals from geothermal fluids when present alongside silicate ions .

Lithium silicate shares similarities with other alkali silicates such as sodium silicate and potassium silicate. Below is a comparison highlighting its unique features:

CompoundKey FeaturesAdvantages of Lithium Silicate
Sodium SilicateLower cost; widely used for similar applicationsDries faster (6 hours vs. 24 hours); less residue
Potassium SilicateSimilar reactivity; used in similar applicationsHigher reactivity; better bonding properties
Magnesium SilicateUsed primarily in refractory materialsMore environmentally friendly; less alkaline

Lithium silicate's unique advantages include faster drying times, lower alkalinity, reduced environmental impact, and superior bonding characteristics compared to sodium and potassium alternatives .

Density Functional Theory Studies on Lithium Silicates

Density functional theory has emerged as the primary computational method for investigating the structural and electronic properties of lithium silicate compounds [1] [2]. The Vienna ab initio simulation package has been extensively employed to perform systematic calculations on various lithium silicate compositions, including lithium orthosilicate, lithium metasilicate, and lithium disilicate phases [2] [6]. These calculations utilize the generalized gradient approximation with Perdew-Wang exchange-correlation functionals and projector augmented wave pseudopotentials [2] [6].

The computational parameters employed in density functional theory studies of lithium silicates demonstrate remarkable consistency across research groups [1] [2] [6]. Kinetic energy cutoffs of 520 electron volts and augmentation charge cutoffs of 605.4 electron volts have been established as standard parameters [2]. The k-point sampling grids are typically determined using the Monkhorst-Pack method with spacing of approximately 0.028 inverse angstroms along reciprocal axes [2] [6].

ParameterValue/Method
Exchange-Correlation FunctionalPerdew-Wang 1991 (Generalized Gradient Approximation)
Kinetic Energy Cutoff520 eV
Pseudopotential TypeProjector Augmented Wave
k-point Sampling MethodMonkhorst-Pack
Convergence Criteria (Energy)5×10⁻⁶ eV/atom
Convergence Criteria (Force)10⁻² eV/Å
Software PackageVienna Ab Initio Simulation Package

The structural optimization procedures within density functional theory calculations have yielded crystal parameters with deviations less than 2% from experimental measurements across all lithium silicate phases [2] [6]. For lithium orthosilicate, the calculated lattice parameters show excellent agreement with experimental data, with the monoclinic structure exhibiting lattice constants of 11.644 angstroms, 6.142 angstroms, and 16.875 angstroms [2]. Similarly, lithium metasilicate calculations reproduce the orthorhombic structure with lattice parameters of 9.459 angstroms, 5.441 angstroms, and 4.717 angstroms [2] [6].

Electronic Structure Analysis Methodologies

Electronic structure analysis of lithium silicates employs comprehensive methodologies including band structure calculations, density of states analysis, and partial density of states projections [1] [5] [17]. The band structure calculations reveal that lithium silicate compounds exhibit wide band gaps characteristic of insulating materials, with values ranging from 4.55 to 5.75 electron volts depending on composition [2] [6] [17].

The total density of states and partial density of states analysis provides detailed insights into orbital contributions from lithium, silicon, and oxygen atoms [1] [2] [5]. The valence bands of lithium silicates are typically divided into two distinct regions: the first valence band located just below the Fermi level and the second valence band positioned at lower energies [2] [6]. The upper valence band is primarily dominated by oxygen 2p orbitals, while the lower valence band shows significant contributions from oxygen 2s orbitals [1] [5].

CompoundBand Gap (eV)Band Gap TypeVB1 Width (eV)VB2 Width (eV)Li₂O/SiO₂ Ratio
Li₂O5.39Direct2.590.311:0
Li₈SiO₆4.55Direct6.193.844:1
Li₄SiO₄5.24Direct6.172.302:1
Li₆Si₂O₇4.94Indirect (A-C)7.042.773:2
Li₂SiO₃5.16Indirect (Z-C)7.603.151:1
Li₂Si₂O₅ (stable)5.25Direct8.513.271:2
Li₂Si₂O₅ (meta)5.44Indirect (X-C)8.543.391:2
Li₂Si₃O₇5.39Direct8.933.531:3

The electronic density of states calculations demonstrate that silicon atoms contribute through s and p orbital hybridization, particularly evident in lithium metasilicate where silicon 3s and 3p hybridization occurs [1] [5]. Lithium atoms contribute primarily through 2s and 2p orbitals, with the p orbitals showing larger contributions than s orbitals in most lithium silicate compositions [2] [6].

Orbital hybridization analysis reveals critical bonding characteristics in lithium silicate structures [1] [19]. In lithium metasilicate, the silicon-oxygen bonds exhibit sp³ hybridization with distinct contributions to valence and conduction bands [19]. The lithium-oxygen bonds demonstrate predominantly ionic character with significant charge transfer from lithium to oxygen atoms [1] [5] [9].

Band Gap Engineering Approaches

Band gap engineering in lithium silicate materials involves systematic modification of composition and structure to achieve desired electronic properties [2] [6] [16]. The lithium oxide to silicon dioxide ratio serves as the primary parameter for band gap tuning, with compositions ranging from pure lithium oxide to pure silicon dioxide exhibiting band gaps from 5.39 to 5.75 electron volts [2] [6].

Computational studies demonstrate that decreasing the lithium oxide to silicon dioxide ratio results in systematic changes to electronic structure properties [2] [6]. As the silicon dioxide content increases, the first valence bandwidth expands progressively, reaching maximum values of 8.93 electron volts in lithium trisilicate [2]. This bandwidth expansion correlates with increased silicon-oxygen network connectivity and enhanced covalent bonding character [2] [6].

The transition from direct to indirect band gaps occurs systematically with compositional changes [2] [6] [17]. Lithium-rich compositions such as lithium orthosilicate and lithium octasilicate exhibit direct band gaps, while silicon-rich compositions including lithium metasilicate and metastable lithium disilicate demonstrate indirect band gap characteristics [2] [6]. This transition reflects fundamental changes in electronic band structure topology and photonic properties [17].

Machine learning approaches have been developed to predict band gap properties in silicon oxide lithium-ion battery materials [16]. Adaptive boosting algorithms demonstrate superior performance in band gap prediction with coefficient of determination values exceeding 0.93 [16]. The conduction band minimum energy shows strong positive correlation with band gap magnitude, while Fermi level energy exhibits negative correlation with band gap values [16].

Bond Ionicity and Atomic Charge Distribution Models

Bond ionicity analysis in lithium silicate compounds employs sophisticated population analysis methods based on electron density distributions [5] [9] [10]. The Bader charge analysis and Hirshfeld population analysis provide complementary approaches for determining atomic charges and bond ionicity characteristics [3] [4] [5]. These methods reveal that atomic charges obtained from electron deformation density analysis provide more accurate descriptions of bond ionicity compared to total electron density approaches [5] [9].

The distinction between bridging oxygen and non-bridging oxygen atoms represents a fundamental aspect of lithium silicate electronic structure [1] [3] [5]. Bridging oxygen atoms connect silicon tetrahedra and exhibit lower effective charges, while non-bridging oxygen atoms terminate silicon-oxygen networks and demonstrate higher ionic character [1] [3] [5]. This differentiation correlates directly with silicon-oxygen bond lengths and chemical bonding strength [3] [5].

CompoundBond TypeBond Length (Å)CoordinationIonicity
Li₂SiO₃Si-O (bridging)1.61TetrahedralModerate
Li₂SiO₃Si-O (non-bridging)1.70TetrahedralHigh
Li₄SiO₄Si-O (tetrahedra 1)1.64TetrahedralModerate
Li₄SiO₄Si-O (tetrahedra 2)1.67TetrahedralModerate
Li₄SiO₄Li-O (average)2.00TetrahedralHigh

Silicon-oxygen bond lengths in lithium silicate structures vary systematically with local coordination environment and lithium content [2] [5] [10]. In lithium metasilicate, silicon-oxygen bonds exhibit two distinct length distributions: 1.61 angstroms for bridging oxygen connections and 1.70 angstroms for non-bridging oxygen terminations [2] [5]. These bond length variations reflect different degrees of covalent and ionic bonding character [5] [9].

Lithium-oxygen coordination in silicate structures demonstrates predominantly ionic bonding with average bond lengths of approximately 2.0 angstroms [2] [5] [10]. The effective charges on lithium atoms range from +0.02 to +0.07 depending on silicate composition and local coordination environment [10]. This charge variation correlates with lithium mobility and diffusion characteristics in solid electrolyte applications [10] [11].

The silicon-oxygen network connectivity influences overall charge distribution patterns in lithium silicate materials [1] [5] [10]. Isolated silicon tetrahedra in lithium orthosilicate exhibit uniform silicon-oxygen bond lengths and charge distributions [2] [5]. Chain-forming silicate structures such as lithium metasilicate demonstrate alternating bond length patterns reflecting network topology effects [2] [5] [10].

Computational Simulation of Lithium Diffusion Pathways

Computational simulation of lithium diffusion pathways in silicate materials employs advanced molecular dynamics techniques and nudged elastic band methods [20] [21] [22]. Ab initio molecular dynamics simulations provide detailed insights into lithium ion migration mechanisms at atomic resolution [20] [21] [25]. These simulations reveal that lithium diffusion occurs through three-dimensional pathways with activation energies ranging from 0.22 to 0.88 electron volts depending on material composition and structure [20] [21] [22].

The nudged elastic band method enables precise calculation of minimum energy pathways for lithium diffusion in crystalline silicate structures [20] [25]. For lithium silicate materials, activation energy barriers demonstrate systematic dependence on local coordination environment and vacancy concentration [20] [22]. Lithium diffusion in crystalline lithium metasilicate exhibits activation energies of approximately 0.85 electron volts, while lithium orthosilicate shows slightly higher barriers of 0.88 electron volts [20] [21].

Material SystemActivation Energy (eV)Diffusion MechanismComputational Method
Li₂SiO₃ crystal0.853D pathwayNudged Elastic Band/Density Functional Theory
Li₄SiO₄ crystal0.883D pathwayNudged Elastic Band/Density Functional Theory
Li₇La₃Zr₂O₁₂ (cubic)0.223D pathwayMolecular Dynamics simulation
Li₇La₃Zr₂O₁₂ (tetragonal)0.452D/3D pathwayMolecular Dynamics simulation
Li₃AlS₃0.623D interlayerNuclear Magnetic Resonance analysis
Li₄.₃AlS₃.₃Cl₀.₇0.673D enhancedNuclear Magnetic Resonance analysis

Long-range lithium diffusion pathways in silicate materials exhibit complex three-dimensional networks with multiple migration routes [20] [21] [24]. Density-based clustering analysis of molecular dynamics trajectories reveals that lithium ions occupy various intermediate positions between regular lattice sites [24]. The hopping statistics demonstrate predominantly uncorrelated Poisson-like diffusion behavior in cubic structures, while correlated diffusion mechanisms occur in lower symmetry phases [24].

The influence of defect concentration on lithium diffusion characteristics represents a critical aspect of computational modeling [20] [22]. Optimal vacancy concentrations exist for maximum lithium diffusivity, typically occurring around 6.7% vacancy content in perovskite-related structures [20]. Below this concentration, insufficient vacancy sites limit diffusion rates, while above this threshold, vacancy clustering reduces effective mobility [20] [22].

Neural network-assisted molecular dynamics simulations enable extended time-scale investigations of lithium diffusion behavior [21]. Deep potential models trained on density functional theory data allow nanosecond-scale simulations of lithium transport in complex silicate structures [21]. These extended simulations reveal that framework stability correlates directly with lithium diffusion efficiency and activation energy magnitudes [21] [22].

UNII

5QDO50LGBD

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (37.88%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (62.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

12627-14-4
63985-45-5
10102-24-6

Wikipedia

Lithium metasilicate

Dates

Modify: 2023-08-15

Explore Compound Types